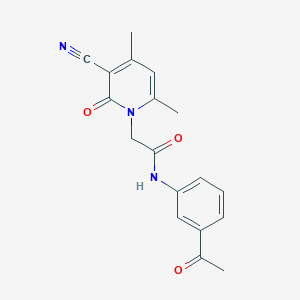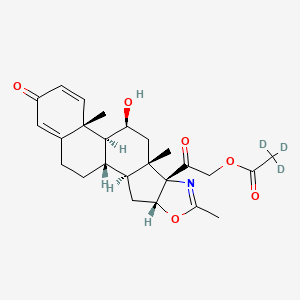
Deflazacort-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deflazacort is a synthetic corticosteroid used to treat Duchenne muscular dystrophy (DMD) . DMD is a rare, inherited muscle disease that occurs usually in children and young adults and is caused by an absence of a protein called dystrophin, which helps keep muscle cells intact . Deflazacort increases the level of glucocorticoid in the body and works by decreasing the formation of substances that cause inflammation and suppresses immunity to stop self-damage to the body by the immune system .
Synthesis Analysis
The synthesis of Deflazacort involves the reaction of dichloromethane, acetic anhydride, and concentrated sulfuric acid in a reaction bulb. The mixture is cooled to -5°C, and compound 1 is added. The material temperature is controlled at 0 ± 2°C, and the reaction is allowed to proceed for 2 hours. The reaction mixture is then neutralized with a 10% sodium hydroxide solution, and the organic layer is separated, concentrated, and crystallized with methanol .Molecular Structure Analysis
Deflazacort is characterized by the insertion of a methyl-oxazoline ring in the chemical structure of prednisolone 21-acetate . The molecular weight of Deflazacort is 441.524, and its chemical formula is C25H31NO6 .Chemical Reactions Analysis
Deflazacort is a corticosteroid prodrug with an active metabolite, 21-deflazacort, which binds to the glucocorticoid receptor to exert anti-inflammatory and immunosuppressive effects on the body .Physical And Chemical Properties Analysis
Deflazacort is a synthetic corticosteroid characterized by a favourable pharmacokinetic profile, peculiar pharmacodynamic properties, and a good safety profile . It has a chemical structure characterized by the insertion of a methyl-oxazoline ring .Scientific Research Applications
Pharmacological Properties and Therapeutic Efficacy
Deflazacort, an oxazoline derivative of prednisolone, demonstrates notable anti-inflammatory and immunosuppressive activity. It has shown effectiveness in conditions like rheumatoid arthritis, juvenile chronic arthritis, nephrotic syndrome, Duchenne dystrophy, systemic lupus erythematosus, uveitis, and transplantation. Importantly, deflazacort tends to have a lower incidence of adverse events compared to other corticosteroids like prednisone and methylprednisolone, particularly with regards to gastrointestinal symptoms, metabolic and nutritional disorders, and central and peripheral nervous system disturbances (Markham & Bryson, 1995).
Use in Duchenne Muscular Dystrophy
Deflazacort has been trialed in Duchenne muscular dystrophy (DMD) patients, showing significant improvement in muscle strength. Despite some side effects like cushingoid appearance and increased appetite, its impact on body weight was manageable. Further research is necessary for understanding long-term effects and mechanisms of improvement in DMD with deflazacort (Mesa et al., 1991).
Immunological Effects
Deflazacort demonstrates strong immunosuppressive activity, with fewer adverse effects on glucose and calcium metabolism. This makes it a potential treatment for autoimmune disorders, especially those involving the central nervous system or metabolic issues. However, its immunosuppressive potency may increase the risk of opportunistic infections, necessitating further pharmacologic studies to establish its appropriate bioequivalence ratio in humans (González-Pérez et al., 2007).
Comparative Efficacy and Safety
Comparative studies of deflazacort versus prednisone for DMD suggest that deflazacort is effective in preserving muscle strength with less weight gain than prednisone. While both treatments improved muscle strength, deflazacort had a more favorable profile regarding weight gain and certain adverse events like Cushingoid appearance, erythema, and hirsutism (Griggs et al., 2016).
Impact on Bone Health and Growth
Deflazacort has been studied for its effects on bone health and growth, particularly in children with conditions requiring long-term corticosteroid therapy. It appears to have less impact on growth rate in children and may be associated with less serious metabolic sequelae than other corticosteroids (Graninger et al., 1991).
Treatment of Other Conditions
Deflazacort has also been explored for treating conditions like cystoid macular edema in Retinitis Pigmentosa, demonstrating some efficacy in improving near visual acuities and perimetric data (Giusti et al., 2002).
Mechanism of Action
Safety and Hazards
Deflazacort should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] 2,2,2-trideuterioacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1/i2D3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHSPRKOSMHSIF-YJDMYKBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)OC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deflazacort-d3 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2439333.png)
![1-(2-Methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2439336.png)
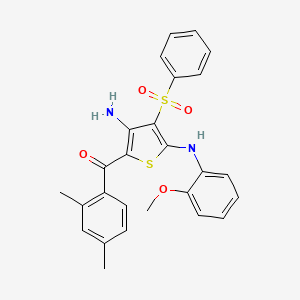

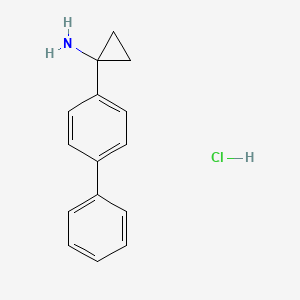
![2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate](/img/structure/B2439344.png)
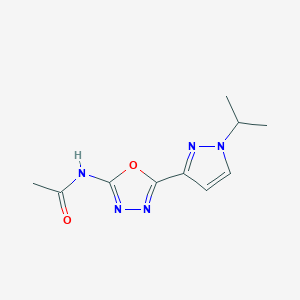
![(4BR,9AS,10AS)-9A-Methyl-7,8,9,9A,10A,11-hexahydroindeno[1',2':4,5]oxazolo[3,2-A]pyridin-6(4BH)-one](/img/structure/B2439347.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2439348.png)
![2-(2-Bicyclo[2.2.2]octanyl)ethanol](/img/structure/B2439349.png)
![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2439350.png)
![6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2439352.png)
![1-{[1-(4-bromobenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2439354.png)
